molecular formula C16H28N4O2S B7144723 N-[(1-cyclopentylpyrazol-3-yl)methyl]-N-methyl-1-methylsulfonylpiperidin-4-amine

N-[(1-cyclopentylpyrazol-3-yl)methyl]-N-methyl-1-methylsulfonylpiperidin-4-amine

Cat. No.: B7144723
M. Wt: 340.5 g/mol
InChI Key: VNKCZRTXZTXQQK-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpyrazol-3-yl)methyl]-N-methyl-1-methylsulfonylpiperidin-4-amine is a complex organic compound that features a pyrazole ring, a piperidine ring, and a sulfonyl group

Properties

IUPAC Name

N-[(1-cyclopentylpyrazol-3-yl)methyl]-N-methyl-1-methylsulfonylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O2S/c1-18(15-8-10-19(11-9-15)23(2,21)22)13-14-7-12-20(17-14)16-5-3-4-6-16/h7,12,15-16H,3-6,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKCZRTXZTXQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NN(C=C1)C2CCCC2)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpyrazol-3-yl)methyl]-N-methyl-1-methylsulfonylpiperidin-4-amine typically involves multiple steps, starting with the preparation of the pyrazole ring. The cyclopentyl group is introduced through a cyclization reaction, followed by the formation of the piperidine ring. The sulfonyl group is then added using sulfonyl chloride under basic conditions. The final step involves the methylation of the amine group using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cyclization and sulfonylation reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentylpyrazol-3-yl)methyl]-N-methyl-1-methylsulfonylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer oxygen functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

N-[(1-cyclopentylpyrazol-3-yl)methyl]-N-methyl-1-methylsulfonylpiperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[(1-cyclopentylpyrazol-3-yl)methyl]-N-methyl-1-methylsulfonylpiperidin-4-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and piperidine rings. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-cyclopentylpyrazol-3-yl)methyl]-N-methyl-1-methylsulfonylpiperidin-4-amine: shares similarities with other pyrazole and piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a pyrazole ring with a cyclopentyl group and a piperidine ring with a sulfonyl group. This unique structure provides distinct chemical and biological properties that are not found in other similar compounds.

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